An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8)
An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(4-Chloro-3-hydroxyphenyl)boronic acid , registered under CAS number 915201-06-8, is a versatile boronic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique substitution pattern, featuring a chloro and a hydroxyl group on the phenyl ring, offers multiple avenues for molecular elaboration, making it a valuable building block in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a focus on its role in the development of novel therapeutics.
Core Characteristics and Physicochemical Properties
(4-Chloro-3-hydroxyphenyl)boronic acid is a solid at room temperature, with a high melting point exceeding 250 °C.[5] It possesses a molecular weight of 172.38 g/mol and a molecular formula of C6H6BClO3.[5] The presence of both a hydroxyl and a chloro substituent influences its electronic properties and reactivity, making it a unique reagent in cross-coupling reactions.
Table 1: Physicochemical Properties of (4-Chloro-3-hydroxyphenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 915201-06-8 | [1][2][3][4] |
| Molecular Formula | C6H6BClO3 | [5] |
| Molecular Weight | 172.38 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | >250 °C | [5] |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification
Another potential route could involve the demethylation of the more readily available precursor, 4-chloro-3-methoxyphenylboronic acid. This transformation would provide a direct path to the target molecule.
Purification:
Boronic acids are known to be challenging to purify due to their propensity to form cyclic anhydrides called boroxines.[6] Recrystallization is a common and effective method for purifying arylboronic acids.[6] The choice of solvent is critical and often requires some experimentation. For similar boronic acids, recrystallization from hot water or aqueous mixtures has proven successful.[6] It is crucial to dry the purified boronic acid thoroughly to minimize the water content, as this can impact the equilibrium between the boronic acid and its boroxine form.[6]
The Challenge of Boroxine Formation
A key consideration when working with arylboronic acids is their tendency to undergo dehydration to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms.[7][8] This is a reversible equilibrium that can be influenced by factors such as temperature, solvent, and the presence of water.[9]
The formation of boroxines is an entropically driven process, as it involves the release of water molecules.[9] Electron-donating groups on the phenyl ring can also favor boroxine formation.[7][9] From a practical standpoint, the presence of boroxines can be problematic as they may exhibit different reactivity in coupling reactions compared to the monomeric boronic acid.[6]
Managing Boroxine Formation:
-
Hydration: Storing the boronic acid in a hydrated form or performing reactions in the presence of water can shift the equilibrium towards the monomeric acid.
-
Purification: Recrystallization from aqueous solvents can help to break down boroxines and isolate the pure boronic acid.[6]
-
Reaction Conditions: Careful control of reaction conditions, such as temperature and the use of anhydrous solvents when necessary, can help to manage the boronic acid/boroxine equilibrium.
Caption: Reversible equilibrium between (4-Chloro-3-hydroxyphenyl)boronic acid and its corresponding boroxine.
Analytical Characterization
The purity and identity of (4-Chloro-3-hydroxyphenyl)boronic acid are typically assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. While a publicly available spectrum for this specific compound is not readily found, spectra for similar compounds like 3-chlorophenylboronic acid and 4-methoxyphenylboronic acid can provide reference points for expected chemical shifts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of boronic acids.[12] Reversed-phase HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid.[12] The development of a robust HPLC method is crucial for quality control and for monitoring the progress of reactions involving this reagent. Specialized techniques, such as post-column derivatization with reagents like alizarin, can be used for the selective detection of boronic acids in complex mixtures.[13]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-Chloro-3-hydroxyphenyl)boronic acid lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls and other conjugated systems, which are common structural motifs in pharmaceuticals.[15]
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.[14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the coupling of (4-Chloro-3-hydroxyphenyl)boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (4-Chloro-3-hydroxyphenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst, 1-5 mol%), and a suitable ligand (if required).
-
Solvent and Base: Add a degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids are increasingly recognized as important pharmacophores in drug design.[16][17][18] The boron atom can form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, making them potent enzyme inhibitors.[16]
(4-Chloro-3-hydroxyphenyl)boronic acid, with its specific substitution pattern, is a valuable building block for the synthesis of targeted therapies, particularly kinase inhibitors. The chloro and hydroxyl groups provide handles for further functionalization and can participate in key hydrogen bonding interactions with the target protein.
While specific examples of marketed drugs synthesized using (4-Chloro-3-hydroxyphenyl)boronic acid are not readily found in the public literature, its structural motifs are present in various kinase inhibitors. For instance, the substituted phenyl group is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular and neurological diseases.[16][17][18][19][20] The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes it an attractive tool for medicinal chemists in lead optimization and the generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
(4-Chloro-3-hydroxyphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Storage:
Arylboronic acids are generally stable solids but can be sensitive to moisture and air. It is recommended to store (4-Chloro-3-hydroxyphenyl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[21][22]
Conclusion
(4-Chloro-3-hydroxyphenyl)boronic acid is a valuable and versatile reagent for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of a key structural motif found in many biologically active compounds. A thorough understanding of its properties, including its propensity for boroxine formation, and the application of appropriate handling and purification techniques are essential for its successful use in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized building blocks like (4-Chloro-3-hydroxyphenyl)boronic acid in drug discovery and development is set to increase.
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